![molecular formula C14H16N4O3 B11839900 N'-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide CAS No. 88758-02-5](/img/structure/B11839900.png)
N'-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide is a chemical compound with the molecular formula C14H16N4O3 and a molecular weight of 288.3 g/mol This compound is known for its unique structure, which includes both quinoline and ethanimidamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide typically involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with nucleic acids and proteins, potentially disrupting their normal function. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide can be compared with other similar compounds, such as:
- N’-[(Butylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide : This compound has a similar structure but with a butyl group instead of an ethyl group. The difference in the alkyl chain length can affect its chemical properties and biological activity.
- Quinoline derivatives : Compounds with similar quinoline moieties may exhibit comparable biological activities but differ in their specific interactions and applications.
The uniqueness of N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
88758-02-5 |
|---|---|
Fórmula molecular |
C14H16N4O3 |
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
[(1-amino-2-quinolin-8-yloxyethylidene)amino] N-ethylcarbamate |
InChI |
InChI=1S/C14H16N4O3/c1-2-16-14(19)21-18-12(15)9-20-11-7-3-5-10-6-4-8-17-13(10)11/h3-8H,2,9H2,1H3,(H2,15,18)(H,16,19) |
Clave InChI |
AKKZXHFKLWABKF-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11839820.png)
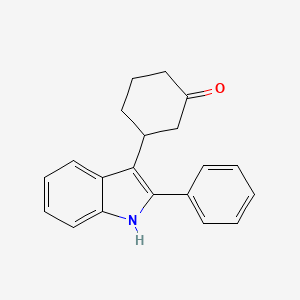
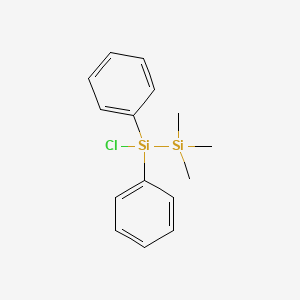
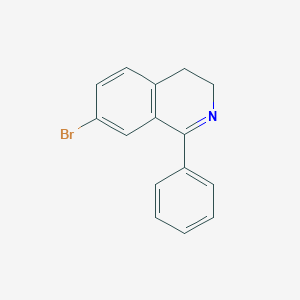
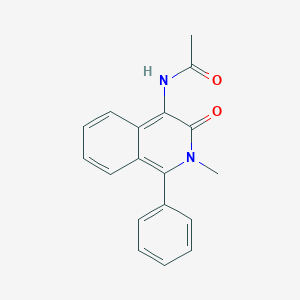
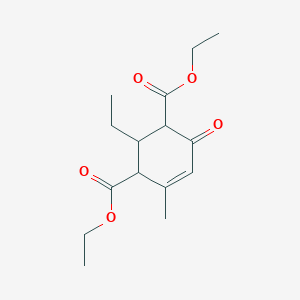
![5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole](/img/structure/B11839847.png)
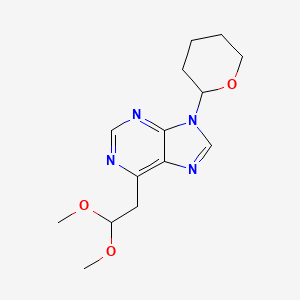


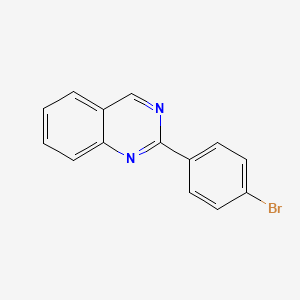
![tert-Butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11839865.png)


